4,6-Dimethylheptan-2-one

Positional isomer differentiation Solvent physical properties Coating formulation

4,6-Dimethylheptan-2-one (CAS 19549-80-5) is a branched C9 ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is a positional isomer of the more widely known industrial solvent 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK, CAS 108-83-8), with the carbonyl group located at the 2-position rather than the 4-position.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 19549-80-5
Cat. No. B098354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylheptan-2-one
CAS19549-80-5
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CC(=O)C
InChIInChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3
InChIKeyYXFDTUKUWNQPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4,6-Dimethylheptan-2-one (CAS 19549-80-5): Sourcing a Specialty C9 Ketone Isomer for Resin Additives and Flavor Applications


4,6-Dimethylheptan-2-one (CAS 19549-80-5) is a branched C9 ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1]. It is a positional isomer of the more widely known industrial solvent 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK, CAS 108-83-8), with the carbonyl group located at the 2-position rather than the 4-position . This structural difference results in distinct physical properties, chromatographic behavior, and application performance. The compound is specifically indicated for use as a component in wetting agents, dispersants, and antiflooding agents for unsaturated polyester resin systems, and occurs as a secondary constituent (15-17%) in cognac heptanone, a JECFA-evaluated flavor and fragrance ingredient [2].

Selection Logic
Specialty C9 ketone isomer, not a commodity solvent
Research Fit
Resin additive formulation and analytical isomer identification
Use Context
Flavor component quality control per JECFA specification

Why 4,6-Dimethylheptan-2-one Cannot Be Replaced by Generic DIBK: Positional Isomerism Drives Divergent Performance


Although 4,6-Dimethylheptan-2-one and 2,6-Dimethyl-4-heptanone (DIBK) share the same molecular formula (C9H18O) and are both branched ketones, the shift of the carbonyl group from position 4 to position 2 introduces measurable differences in boiling point, density, flash point, and chromatographic retention index . These differences reflect altered intermolecular interactions and solvency characteristics that directly influence performance in niche applications. For instance, while commercial DIBK technical grade typically contains 25-35% of the target isomer as an impurity, the pure compound is specifically cited for use in unsaturated polyester resin wetting and antiflooding agent formulations . Substitution with standard DIBK risks altering both the rheological properties and the color/flooding control behavior of the final formulation [1].

1
Positional isomerism shifts boiling point, density, and flash point, altering evaporation and drying behavior vs. DIBK.
2
DIBK technical grade contains target compound as an impurity; pure DIBK may lack the surface-active performance needed for antiflooding.
3
Flavor and fragrance isomer ratio is a JECFA-defined identity specification; standard DIBK does not meet this regulatory context.

Quantitative Evidence Guide for 4,6-Dimethylheptan-2-one: Differentiated Procurement Data vs. Closest Analogs


Key Physicochemical Property Differences: 4,6-Dimethylheptan-2-one vs. DIBK (2,6-Dimethyl-4-heptanone)

4,6-Dimethylheptan-2-one exhibits a distinct boiling point, density, and flash point relative to its positional isomer 2,6-Dimethyl-4-heptanone (DIBK). The target compound's boiling point is 170.3 °C at 760 mmHg, compared to the 165–170 °C range reported for DIBK (typical value 168 °C) . Density is 0.812 g/cm³ versus 0.808 g/mL at 25 °C for DIBK . The flash point of 44.7 °C is lower than DIBK's Tag Closed Cup flash point of 49 °C, indicating higher flammability that impacts storage and handling requirements . These differences arise from the altered dipole moment and molecular packing associated with the terminal carbonyl position.

Physicochemical Property Profile
Cross-study comparable
Boiling Point: 170.3 °C vs. 168 °C (DIBK)
Density: 0.812 vs. 0.808 g/mL
Flash Point: 44.7 °C vs. 49 °C (DIBK)
Evaporation and safety profiles differ; direct substitution is technically invalid.
Data to verify; differences reported in cross-study sources.
Positional isomer differentiation Solvent physical properties Coating formulation

Gas Chromatographic Retention Index Differentiation for Analytical Identity Confirmation

The NIST Chemistry WebBook provides experimentally determined Kovats Retention Indices (RI) for 4,6-Dimethylheptan-2-one that enable unambiguous identification and differentiation from its isomers. On a non-polar Petrocol DH capillary column, the target compound elutes with an RI of 979.9; on a polar Carbowax column, the RI is 1262.4 [1]. These values serve as definitive analytical fingerprints for quality control and purity verification of the purchased material versus DIBK-rich technical mixtures. Additionally, on an HP-5 column with a customized temperature program, a normal alkane RI of 1045 has been reported for the compound detected in truffle aroma research [2].

GC Retention Index Identity
Head-to-head
RI (Petrocol DH): 979.9
RI (Carbowax): 1262.4
RI (HP-5): 1045
Chromatographic identity confirmation; baseline separation from DIBK is achieved.
Method context: Capillary GC, He carrier, defined temperature programs.
GC-MS analysis Retention index Isomer identification

Specialized Application in Unsaturated Polyester Resin Systems: Wetting, Dispersing, and Antiflooding Performance

Supplier technical documentation explicitly lists 4,6-Dimethylheptan-2-one for use as a wetting agent, dispersant, and antiflooding agent in unsaturated polyester resin systems . This application specificity is not claimed for pure DIBK, whose documented applications center on general solvent activity for synthetic resins, coatings, and extraction solvent for trace metal analysis . The compound is classified under 'Specialty Chemicals' by distributors, indicating a higher-value, performance-driven market position rather than a commodity solvent profile . The antiflooding function refers to the prevention of pigment floating and color separation in pigmented unsaturated polyester formulations, a performance attribute dependent on specific surface-active behavior influenced by the terminal carbonyl group position.

Resin Additive Application
Class-level inference
Specialty wetting, dispersing, antiflooding agent for unsaturated polyester resin systems.
Supplier-documented application specificity; quantitative performance data not publicly available.
Data to verify; based on supplier technical documentation.
Unsaturated polyester resin Antiflooding agent Wetting and dispersing additive

Flavor and Fragrance Profile: JECFA-Evaluated Component in Cognac Heptanone

According to EFSA/JECFA evaluations, 4,6-dimethyl-2-heptanone constitutes 15-17% of the flavor ingredient 'cognac heptanone' (primarily 2,6-dimethyl-4-heptanone, at least 80%) [1]. The cognac heptanone mixture is characterized by a flavor profile described as cognac, citrus, fruity, pineapple, banana, pear, and tropical nuances at 4.00 ppm [2]. The specific sensory contribution of the 15-17% 4,6-dimethyl-2-heptanone fraction, while not individually quantified in published organoleptic studies, is part of the JECFA-defined identity specification for this flavoring substance (JECFA No. 302, FLAVIS No. 07.122) [1]. For flavor houses requiring batch-to-batch consistency in cognac heptanone sourcing, the isomer ratio is a relevant specification parameter.

JECFA Flavor Specification
Reported
15-17% of cognac heptanone; contributes to cognac, citrus, fruity, tropical flavor profile.
Isomer ratio is a defined identity specification for flavor regulatory compliance.
JECFA No. 302, FLAVIS No. 07.122 context.
Flavor ingredient JECFA Cognac heptanone FEMA

Toxicological Data Availability: Occupational Exposure Limits and Genotoxicity Screening

Dedicated Occupational Exposure Limits (OELs) have been derived specifically for 4,6-dimethyl-2-heptanone (CAS 19549-80-5) using procedures established by the National Research Council for calculating Acute Exposure Guideline Levels [1]. The derivation noted a lack of direct toxicity data for the compound itself and relied on structural analogy to 2,6-dimethyl-4-heptanone, using a NOEL of 125 ppm observed in rats for the latter as the point of departure [1]. Additionally, the Japan Existing Chemical Database (JECDB) lists completed Bacterial Reverse Mutation Test (Ames) and In Vitro Mammalian Chromosome Aberration Test results for the compound [2]. This regulatory dossier represents a distinct data package supporting hazard characterization that is compound-specific.

Toxicological Data Package
Context-dependent
Derived OELs, Ames test, chromosome aberration test available; skin/eye irritant classification.
Compound-specific EHS data package supports occupational health assessments.
OEL derivation used DIBK NOEL (125 ppm rat) via read-across.
Occupational exposure limit Genotoxicity Chemical safety assessment

Optimal Application Scenarios for 4,6-Dimethylheptan-2-one Based on Documented Differentiation Evidence


Unsaturated Polyester Resin Additive Formulation (Wetting, Dispersing, Antiflooding)

Based on supplier documentation explicitly citing 4,6-dimethyl-2-heptan-one as a specialty chemical for wetting agents, dispersants, and antiflooding agents in unsaturated polyester resin systems [1], this compound is positioned as a functional additive rather than a bulk solvent. Formulators developing pigmented unsaturated polyester gel coats or laminating resins where pigment floating and flooding are critical quality defects can evaluate this ketone as an additive component. The higher boiling point (170.3 °C vs. 165-168 °C for DIBK) and distinct density (0.812 g/cm³) may influence resin compatibility and wetting kinetics compared to generic ketone solvents.

Analytical Reference Standard for Isomer-Specific GC-MS Identification in Complex Mixtures

The experimentally determined Kovats Retention Indices (RI 979.9 on non-polar Petrocol DH, RI 1262.4 on polar Carbowax, and RI 1045 on HP-5) [1] establish 4,6-dimethyl-2-heptan-one as a well-characterized reference compound for gas chromatographic method development. Laboratories conducting VOC speciation in solventborne coatings [2] or natural product volatile profiling (e.g., truffle aroma research [3]) can use these RI values for unambiguous isomer identification. Procurement of high-purity material (>97%, available from Aladdin Scientific ) supports its use as an analytical standard.

Cognac Heptanone Flavor Ingredient Quality Control and Reformulation

The JECFA specification for cognac heptanone requires at least 80% 2,6-dimethyl-4-heptanone with 15-17% 4,6-dimethyl-2-heptanone as the defined secondary component [1]. Flavor and fragrance manufacturers seeking to source or verify the compositional authenticity of cognac heptanone can utilize the target compound as a reference marker for isomer ratio validation. Changes in the isomer ratio may indicate non-compliant material or altered sensory properties in end-use applications where cognac, citrus, fruity, and tropical notes are desired flavor attributes.

Occupational Health and Industrial Hygiene Monitoring Programs

The availability of derived Occupational Exposure Limits specifically for 4,6-dimethyl-2-heptanone [1] and genotoxicity screening data from the Japan Existing Chemical Database [2] supports its inclusion in workplace air monitoring and risk assessment programs at facilities handling this compound or technical DIBK containing it as a major impurity (25-35% in technical grades). Industrial hygienists can reference the Arfsten et al. (2002) OEL derivation methodology and the DIBK NOEL of 125 ppm (rat) as the toxicological point of departure for establishing internal exposure limits.

Application
Selection Property
Validation Focus
Unsaturated Polyester Resin Additive
Specialty additive documentation context
Antiflooding and wetting performance validation
GC-MS Isomer Identification
Verified Kovats Retention Indices
Analytical standard identity confirmation
Cognac Heptanone Flavor QC
JECFA isomer composition specification
Flavor regulatory compliance and organoleptic consistency
Occupational Health Monitoring
Compound-specific OEL and genotoxicity data
Workplace exposure limit derivation review

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